![molecular formula C8H7N3O B2366245 (NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine CAS No. 1280538-72-8](/img/structure/B2366245.png)
(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
Imidazo[1,2-a]pyridine is a fused bicyclic system with a bridgehead nitrogen atom . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This has been achieved through radical reactions via transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Wissenschaftliche Forschungsanwendungen
- Researchers have explored imidazo[1,2-a]pyridine derivatives as covalent anticancer agents . Specifically, compound I-11, derived from this scaffold, demonstrated potent activity against KRAS G12C-mutated NCI-H358 cells. Its effectiveness was validated through cellular, biochemical, and molecular docking experiments. This highlights the compound’s potential as a lead candidate for treating intractable cancers.
- Imidazo[1,2-a]pyridine is recognized as a valuable “drug prejudice” scaffold due to its diverse applications in medicinal chemistry . Its unique structural character makes it an attractive building block for designing novel pharmaceutical compounds.
- Recently, researchers developed a method for “skeletal editing” of organic molecules by nitrogen atom deletion. While not directly related to EN300-179909, this work underscores the importance of nitrogen-containing compounds in drug discovery .
- EN300-179909 belongs to the class of N-nitrosamines. These compounds can form impurities during chemical drug production. Understanding their behavior is crucial, as they can lead to downstream production of cancerogenic diazonium salts that damage DNA .
- Carboxylic acids, including those derived from imidazo[1,2-a]pyridine, serve as essential building blocks in organic synthesis. Researchers use them extensively to create diverse compound libraries for drug discovery and other applications .
Anticancer Agents
Medicinal Chemistry
Nitrogen Atom Deletion Reagents
N-Nitrosamine Impurities
Carboxylic Acid Precursors
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which en300-179909 belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives, suggesting a wide range of potential targets .
Mode of Action
It’s known that n-nitrosamines, a class of compounds related to en300-179909, can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of carcinogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
The oxidation of n-nitrosamines by cytochrome p450, a key enzyme in drug metabolism, suggests that en300-179909 may interact with metabolic pathways involving this enzyme .
Pharmacokinetics
The oxidation of n-nitrosamines by cytochrome p450 suggests that en300-179909 may be metabolized by this enzyme, which plays a crucial role in drug metabolism .
Result of Action
The production of carcinogenic diazonium salts that damage dna by alkylation of susceptible nucleobases suggests that en300-179909 may have genotoxic effects .
Action Environment
The formation of n-nitrosamines as impurities in the process of chemical drug production suggests that manufacturing conditions may influence the properties of en300-179909 .
Eigenschaften
IUPAC Name |
(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-9-5-7-6-11-4-2-1-3-8(11)10-7/h1-6,12H/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHUVAGJCUGOO-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=CN2C=C1)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.